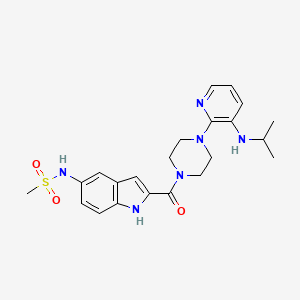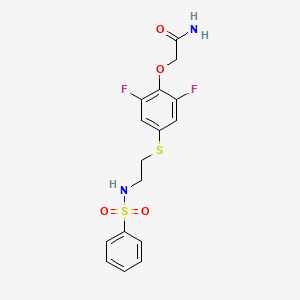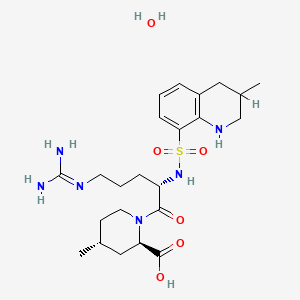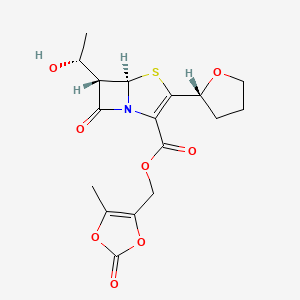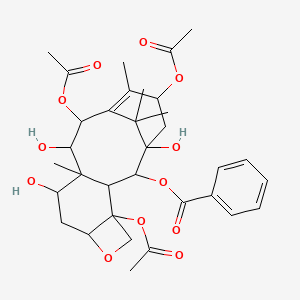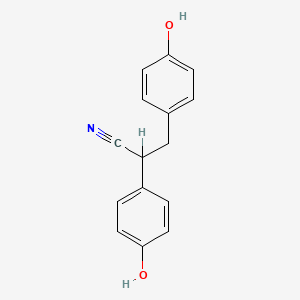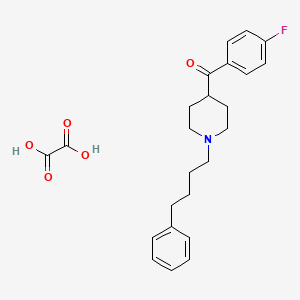
4F-4PP草酸盐
描述
它对 5-HT2A 受体的亲和力很高,Ki 值为 5.3 nM,而它对 5-HT2C 受体的亲和力明显更低,Ki 值为 620 nM 。该化合物主要用于科学研究,以研究血清素受体系统。
科学研究应用
4F 4PP 草酸盐由于其对 5-HT2A 受体的选择性拮抗作用,被广泛应用于科学研究。它的一些应用包括:
神经科学研究: 它用于研究 5-HT2A 受体在各种神经和精神疾病中的作用。
药理学: 该化合物用于研究血清素受体的药理特性及其与其他神经递质系统的相互作用。
药物开发: 4F 4PP 草酸盐是针对 5-HT2A 受体开发新药的先导化合物。
作用机制
4F 4PP 草酸盐通过选择性地结合并拮抗 5-HT2A 受体发挥作用。该受体是血清素受体的一个亚型,参与各种生理过程,包括情绪调节、认知和感知。通过阻断 5-HT2A 受体,4F 4PP 草酸盐抑制受体的活性,导致神经递质释放和神经元信号传导发生改变 。
生化分析
Biochemical Properties
4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, 4F 4PP oxalate has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .
Cellular Effects
4F 4PP oxalate influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, 4F 4PP oxalate can impact neurotransmitter release, synaptic plasticity, and overall cell function .
Molecular Mechanism
At the molecular level, 4F 4PP oxalate exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, 4F 4PP oxalate can modulate various physiological responses, including mood regulation, perception, and cognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4F 4PP oxalate can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to 4F 4PP oxalate can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of 4F 4PP oxalate in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, 4F 4PP oxalate can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4F 4PP oxalate is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, 4F 4PP oxalate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4F 4PP oxalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .
Subcellular Localization
The subcellular localization of 4F 4PP oxalate is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .
准备方法
4F 4PP 草酸盐的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
哌啶环的形成: 通过一系列涉及适当起始材料的反应合成哌啶环。
氟苯甲酰基的引入: 通过亲核取代反应将氟苯甲酰基引入哌啶环。
苯丁基的添加: 通过傅克烷基化反应将苯丁基添加到哌啶环。
草酸盐的形成: 最后一步是通过使游离碱与草酸反应形成草酸盐
化学反应分析
4F 4PP 草酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化产物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
取代: 氟苯甲酰基可以与各种亲核试剂发生取代反应。
水解: 草酸盐可以水解生成游离碱和草酸
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。由这些反应形成的主要产物取决于所使用的特定反应条件和试剂。
相似化合物的比较
4F 4PP 草酸盐是独一无二的,因为它与其他血清素受体亚型相比,对 5-HT2A 受体的选择性很高。类似的化合物包括:
酮色林: 另一种 5-HT2A 受体拮抗剂,对受体具有类似的亲和力,但药代动力学特性不同。
瑞坦色林: 一种选择性 5-HT2A 受体拮抗剂,具有不同的化学结构和药理学特征。
这些化合物具有相似的作用机制,但在化学结构、药代动力学和额外的药理作用方面存在差异。
属性
IUPAC Name |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYJCRJPFMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042626 | |
| Record name | 4F 4PP oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


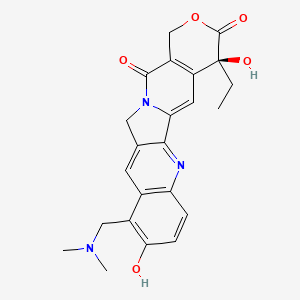
![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)
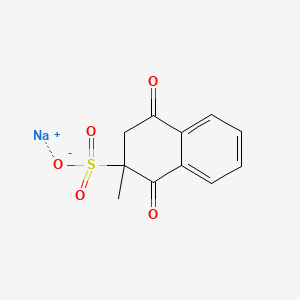

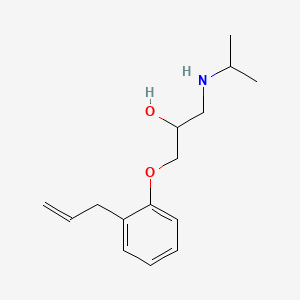

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1662854.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
